molecular formula C19H19FN2O2S B2657021 N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide CAS No. 862806-59-5

N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide

Cat. No.: B2657021
CAS No.: 862806-59-5
M. Wt: 358.43
InChI Key: JBQJHTQRJLLNFQ-UHFFFAOYSA-N
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Description

N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide is a novel synthetic compound featuring a molecular framework that incorporates a 4-fluorophenyl-substituted indole core linked to a methoxyacetamide group via a thioether bridge. This specific structural organization is of significant interest in medicinal chemistry and oncology research, particularly in the investigation of small molecule inhibitors targeting epigenetic regulators and apoptosis pathways. Compounds with similar structural motifs, such as fluorophenylacetamide derivatives, have demonstrated notable in vitro cytotoxic activity against cancer cell lines, including prostate carcinoma (PC3) and breast cancer (MCF-7) models . The presence of the 4-fluorophenyl group is a common pharmacophore in drug design, known to enhance metabolic stability and binding affinity in bioactive molecules . The indole-thioether-methoxyacetamide architecture suggests potential for modulating key biological targets, which may include histone deacetylases (HDACs) and other enzyme classes involved in cellular proliferation and apoptosis . This product is provided exclusively for research purposes in chemical biology and drug discovery applications. It is intended for use in laboratory in vitro studies only. Not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S/c1-24-12-17(23)21-10-11-25-19-15-4-2-3-5-16(15)22-18(19)13-6-8-14(20)9-7-13/h2-9,22H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQJHTQRJLLNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions. The 4-fluorophenyl group is introduced via electrophilic aromatic substitution.

The thioether linkage is formed by reacting the indole derivative with an appropriate thiol under basic conditions. Finally, the acetamide group is introduced through an acylation reaction using 2-methoxyacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The thioether and acetamide groups may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural Similarities and Differences

The following compounds share key structural features with the target molecule:

Compound Name Core Structure Key Substituents Structural Differences Reference
2-[1-(4-Fluorobenzyl)-4-methoxy-1H-indol-3-yl]-N-(thiophen-2-carboxylic-3-yl)-2-oxoacetamide Indole 4-Fluorobenzyl, 4-methoxy, thiophen-2-carboxamide Oxoacetamide (vs. methoxyacetamide); thiophene ring
(E)-N-[5-(4-Fluorostyryl)-2-(4-methoxyphenyl)-3-(trifluoroacetyl)-1H-indol-7-yl] acetamide Indole 4-Fluorostyryl, trifluoroacetyl, 4-methoxyphenyl Styryl group; trifluoroacetyl (electron-withdrawing)
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide Indole Fluoro-biphenyl, propanamide Biphenyl moiety; longer alkyl chain in amide
N-(2-(2-((4-Fluorophenyl)(hydroxy)methyl)-1H-indol-3-yl)ethyl) acetamide (5j) Indole 4-Fluorophenyl(hydroxy)methyl, ethyl acetamide Hydroxyl group; ethyl vs. thioethyl linker
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide (37) Indole 4-Chlorobenzoyl, 4-fluorophenylsulfonyl Sulfonyl group; chlorobenzoyl (electron-deficient)
2-[5-Methoxy-1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide Indole Phenylsulfanyl, 4-methylphenyl acetamide Sulfanyl (thioether); methylphenyl acetamide

Physicochemical Properties

  • Lipophilicity: The 4-fluorophenyl and methoxy groups increase logP values, favoring membrane permeability.
  • Solubility: Methoxyacetamide and hydroxy groups (e.g., 5j) improve aqueous solubility compared to non-polar substituents like styryl or biphenyl .

Biological Activity

N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H19FN2O2S
  • Molecular Weight : 358.4 g/mol
  • IUPAC Name : N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-methoxyacetamide

The compound features an indole ring, a fluorophenyl group, and a methoxyacetamide moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It can modulate the activity of receptors that play critical roles in cancer progression and other diseases.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. For instance, studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
HeLa10Induction of apoptosis
MCF-715Cell cycle arrest at G1 phase
A549 (Lung Cancer)12Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies and Research Findings

  • Antitumor Activity in Vivo : A study evaluated the efficacy of this compound in a mouse model bearing xenografts of human cancer cells. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.
  • Mechanistic Studies : In vitro experiments have shown that the compound activates caspase pathways leading to apoptosis in cancer cells. Flow cytometry analysis confirmed increased Annexin V staining, indicating early apoptotic events.
  • Synergistic Effects with Other Drugs : Research has explored the combination of this compound with established chemotherapeutics, revealing enhanced cytotoxic effects against resistant cancer cell lines.

Q & A

Basic: What synthetic methodologies are established for synthesizing N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide?

Methodological Answer:
The compound is typically synthesized via multi-step organic reactions. Key steps include:

  • Thioether formation : Reacting a 4-fluorophenyl-substituted indole derivative with a thiol-containing ethyl intermediate under nucleophilic conditions (e.g., using DCM as a solvent and HF·pyr as a catalyst) .
  • Amide coupling : Introducing the 2-methoxyacetamide group via coupling reactions, often using chloroacetyl chloride or acetic anhydride in the presence of a base (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel) or recrystallization (ethanol/water) is employed to isolate the final product .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Essential for confirming the indole core, fluorophenyl substitution, and thioether/amide linkages. For example, the indole NH proton appears as a broad singlet at δ ~10–12 ppm, while the methoxy group resonates at δ ~3.3–3.5 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak matching C₂₀H₁₈F₃N₂O₂S).
  • IR Spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-F bonds (~1100 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Catalyst screening : HF·pyr in achieved moderate yields (~60%), but alternatives like K₂CO₃ in DMF ( ) may enhance efficiency by reducing side reactions .
  • Temperature control : Lower temperatures (0–5°C) during thioether formation minimize indole ring oxidation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while DCM is optimal for acid-sensitive steps .

Advanced: How are contradictions in spectral data (e.g., NMR peak splitting) resolved?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals, such as distinguishing methoxy protons from ethylenic protons .
  • X-ray crystallography : Provides definitive proof of molecular geometry. For example, used this to confirm the planarity of the indole-fluorophenyl system and thioether bond angles .
  • Variable-temperature NMR : Clarifies dynamic effects (e.g., rotational barriers in the acetamide group) .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative strains, focusing on the thioether moiety’s role in membrane disruption .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using the fluorophenyl group as a hydrophobic pharmacophore .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess indole-derived apoptotic effects .

Advanced: How can structure-activity relationships (SAR) guide further derivatization?

Methodological Answer:

  • Substituent variation : showed that methoxy or fluoro groups at specific positions enhance biofilm inhibition in Pseudomonas aeruginosa. For this compound, modifying the 4-fluorophenyl group to chloro or nitro could alter target binding .
  • Linker optimization : Replacing the thioethyl group with sulfoxide/sulfone (e.g., as in ) may improve metabolic stability .
  • Amide bioisosteres : Substituting the acetamide with a urea or carbamate group (as in ) could modulate solubility and potency .

Basic: What purification strategies mitigate byproduct formation?

Methodological Answer:

  • Chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate) separate unreacted indole precursors .
  • Recrystallization : Ethanol/water mixtures effectively remove polar impurities (e.g., unreacted K₂CO₃) .
  • Chelation : For metal-containing byproducts, EDTA washes during workup improve purity .

Advanced: How can computational modeling predict pharmacokinetic properties?

Methodological Answer:

  • Molecular docking : Software like AutoDock Vina assesses binding affinity to targets (e.g., cyclooxygenase-2) using the indole-thioether scaffold .
  • ADMET prediction : Tools like SwissADME evaluate logP (~3.5) and bioavailability, highlighting potential issues with blood-brain barrier penetration due to the methoxy group .
  • DFT calculations : Determine electron distribution to optimize substituents for redox stability .

Advanced: What strategies address low solubility in aqueous media?

Methodological Answer:

  • Prodrug design : Convert the acetamide to a phosphate ester for enhanced hydrophilicity .
  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) in biological assays to maintain solubility without cytotoxicity .
  • Nanoformulation : Encapsulate the compound in liposomes or cyclodextrins to improve bioavailability .

Advanced: How are stability issues (e.g., hydrolysis) mitigated during storage?

Methodological Answer:

  • pH control : Store in anhydrous conditions (desiccants) to prevent amide hydrolysis.
  • Light protection : Amber vials prevent photodegradation of the indole ring .
  • Lyophilization : Freeze-dried formulations enhance long-term stability for in vivo studies .

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